5-(benzylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylamino group, an ethoxyphenyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with altered functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(BENZYLAMINO)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-(BENZYLAMINO)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
Compared to similar compounds, 5-(BENZYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-(benzylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H19N3O2/c1-2-25-18-11-8-16(9-12-18)10-13-20-24-19(14-22)21(26-20)23-15-17-6-4-3-5-7-17/h3-13,23H,2,15H2,1H3/b13-10+ |
InChI Key |
DELYUVFVVQETDG-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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